molecular formula C13H12O3 B1678195 Nepodin CAS No. 3785-24-8

Nepodin

Cat. No.: B1678195
CAS No.: 3785-24-8
M. Wt: 216.23 g/mol
InChI Key: DMLHPCALHMPJHS-UHFFFAOYSA-N
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Mechanism of Action

Nepodin is a naturally occurring compound found in the roots of Rumex japonicus Houtt. (Polygonaceae) and has been recognized for its potential therapeutic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the quinone oxidoreductase (PfNDH2) and cyclooxygenase (COX) . It also interacts with AMP-activated protein kinase (AMPK) and GLUT4 , a glucose transporter . These targets play crucial roles in various biological processes, including glucose metabolism, inflammation, and osteoclast differentiation .

Mode of Action

This compound inhibits the activity of PfNDH2 and COX, thereby exerting its anti-inflammatory effects . It also stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This interaction results in increased glucose uptake in cells, contributing to its antidiabetic effect .

Biochemical Pathways

The activation of AMPK by this compound leads to the phosphorylation of AMPK . This event triggers the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake in cells . The inhibition of COX by this compound can lead to reduced inflammation, given the role of COX in producing pro-inflammatory prostaglandins .

Pharmacokinetics

Its oral administration has been shown to improve glucose tolerance in animal models, suggesting its bioavailability .

Result of Action

This compound’s interaction with its targets leads to several molecular and cellular effects. It inhibits osteoclast differentiation, potentially reducing the risk of diseases such as osteoporosis . Its antidiabetic effect is manifested through improved glucose tolerance and decreased plasma insulin concentration in animal models . Furthermore, it exhibits antimalarial activity by inhibiting PfNDH2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction efficiency of this compound can vary depending on the species of Rumex used . Additionally, the genetic characteristics of the plant source and potential genetic pollution could impact the quality and quantity of this compound extracted .

Biochemical Analysis

Biochemical Properties

Nepodin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including quinone oxidoreductase (PfNDH2) and AMP-activated protein kinase (AMPK) . This compound inhibits PfNDH2, which is involved in the electron transport chain of Plasmodium falciparum, thereby exhibiting antimalarial activity . Additionally, this compound activates AMPK, which stimulates the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, enhancing glucose uptake and exerting antidiabetic effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption . This inhibition is beneficial in conditions like osteoporosis. This compound also stimulates glucose uptake in muscle cells by activating AMPK, which in turn promotes the translocation of GLUT4 to the plasma membrane . This action helps in improving insulin sensitivity and glucose metabolism, making this compound a potential therapeutic agent for diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to and inhibits quinone oxidoreductase (PfNDH2), disrupting the electron transport chain in Plasmodium falciparum, which leads to its antimalarial effects . Additionally, this compound activates AMPK by promoting its phosphorylation, which subsequently stimulates the translocation of GLUT4 to the plasma membrane . This activation of AMPK is a key mechanism underlying this compound’s antidiabetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have demonstrated that this compound continues to inhibit osteoclast differentiation and promote glucose uptake in muscle cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic mice, this compound was administered orally at doses ranging from 2 to 10 mg/kg for four weeks . The results showed a dose-dependent improvement in glucose tolerance and a decrease in plasma insulin concentration . At higher doses, this compound exhibited potential toxic effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with AMPK. By activating AMPK, this compound enhances glucose uptake and utilization in muscle cells . This activation also promotes fatty acid oxidation and inhibits lipogenesis, contributing to improved metabolic health . Additionally, this compound’s inhibition of PfNDH2 disrupts the electron transport chain in Plasmodium falciparum, leading to its antimalarial effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This translocation facilitates glucose uptake in muscle cells, enhancing cellular glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its interaction with AMPK and GLUT4. Upon activation of AMPK, this compound promotes the translocation of GLUT4 to the plasma membrane, where it facilitates glucose uptake . This localization is crucial for this compound’s antidiabetic effects.

Comparison with Similar Compounds

Nepodin is unique due to its dual antidiabetic and antimalarial activities. Similar compounds include:

This compound stands out due to its ability to target multiple pathways, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLHPCALHMPJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191280
Record name Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3785-24-8
Record name Nepodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3785-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Musizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795
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Record name Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUSIZIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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